molecular formula C7H15NO3.HCl B196141 DL-Carnitine hydrochloride CAS No. 461-05-2

DL-Carnitine hydrochloride

Cat. No. B196141
CAS RN: 461-05-2
M. Wt: 161.20 36.46
InChI Key: JXXCENBLGFBQJM-UHFFFAOYSA-O
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Description

DL-Carnitine hydrochloride is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine . In living cells, it is required for the transport of fatty acids from the cytosol into the mitochondria during the breakdown of lipids (fats) for the generation of metabolic energy .


Synthesis Analysis

DL-Carnitine Hydrochloride can be synthesized using a reverse-phase HPLC method . The UV absorption derivatives of DL-Carnitine Hydrochloride are formed with p-Bromophenacyl Bromide in an essentially quantitative manner using crown ether as a catalyst . Another method involves the agitation of a resultant white solid with ethanol, followed by vacuum filtration .


Molecular Structure Analysis

The molecular formula of DL-Carnitine Hydrochloride is C7H16ClNO3 . Its average mass is 197.660 Da and its monoisotopic mass is 197.081863 Da .


Chemical Reactions Analysis

DL-Carnitine Hydrochloride is relatively unreactive . Hazardous polymerization does not occur under normal processing .


Physical And Chemical Properties Analysis

DL-Carnitine Hydrochloride is a solid substance . It has a pH value of 1.8 - 2.5 (100 g/l, H₂O) . The melting range is between 194 °C and 199 °C .

Scientific Research Applications

  • Crystal Structure Analysis : DL-Carnitine hydrochloride's crystal structure was determined using X-ray diffraction, revealing a monoclinic space group and a trans-zigzag skeletal configuration. This study helps in understanding the molecular structure and its correlation with biological activity (Tomita et al., 1974).

  • Lipid Metabolism : Research indicated that DL-Carnitine hydrochloride significantly increased the oxidation of C14-palmitic acid in mice without altering the total CO2 output. This suggests its role in enhancing fatty acid metabolism (Miller & Krake, 1962).

  • Bioanalysis and Enantioseparation : A study focused on the analysis of DL-Carnitine in human plasma, using HPLC for determination and enantiomeric resolution. This is important for assessing the content of D-Carnitine, which can be toxic in certain conditions (Vashistha & Bhushan, 2015).

  • Pharmacokinetics in Humans : DL-Carnitine hydrochloride's pharmacokinetics were studied in adult male patients following intravenous infusion. The distribution volume was consistent with extracellular body water, and a significant portion of the dose was recovered in urine within 24 hours (Welling et al., 1979).

  • Metabolic Fate in Animals : Research on dogs and rats indicated that about one-third of administered DL-Carnitine hydrochloride was excreted in urine, with the rest primarily found in skeletal muscle. This suggests its significant physiological role in muscle (Yue & Fritz, 1962).

  • Stereopharmacology and Toxicity : The stereopharmacological effects of carnitine were examined, revealing that L-Carnitine is beneficial for conditions like anorexia and chronic fatigue, while D-Carnitine can interfere with L-Carnitine's utilization, suggesting that DL-Carnitine might have mixed effects (Spasov & IIezhitsa, 2005).

  • Neuromuscular Effects : Studies showed that L- and DL-Carnitine can induce tetanic fade in rat neuromuscular preparations without reducing maximal tetanic tension. This indicates its potential impact on neuromuscular transmission (Lopes et al., 2003).

  • Analytical Determination in Foods and Supplements : Various analytical methods have been developed for determining carnitine in biological materials, foods, and dietary supplements. This is crucial for understanding its distribution and effects in different contexts (Dąbrowska & Starek, 2014).

  • Comparative Studies in Diet Supplementation : Research comparing the effects of L-Carnitine and DL-Carnitine on ammonia toxicity and hepatic metabolism in rats showed that L-Carnitine decreased ammonia toxicity, while DL-Carnitine did not have a significant effect (Gazola et al., 2001).

Safety And Hazards

DL-Carnitine Hydrochloride may be harmful if inhaled, and it may cause respiratory irritation . It may also be harmful in contact with skin and may cause moderate irritation . It may cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

DL-Carnitine hydrochloride

CAS RN

461-05-2, 461-06-3
Record name Carnitine chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=461-05-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnitine chloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARNITINE (dl) HYDROCHLORIDE
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Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
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Record name DL-carnitine hydrochloride
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Synthesis routes and methods

Procedure details

A fermentor equipped for continuous culture which contained 1.5 l of a vitamin containing mineral medium (according to Example 1) with 1.5 percent of betaine and 1.0 percent of γ-butyrobetaine-chloride was inoculated with 150 ml of strain 13 (DSM 2903) preculture of the same medium. After 20 hours of aerobic cultivation at 30° C. and pH 7.0, the culture had grown up and the continuous operation was started at a flow rate of 0.1 l/h. The culture solution flowing out of the fermentor was caught in a vessel cooled at 4° C. the cells were removed by centrifugation. According to enzymatic analysis, the supernatant contained 8.8 g of L-carnitine per 1 of culture. This corresponded to a yield of 99.2 percent (proven analytically), calculated on the concentration of the γ-butyrobetaine-chloride used. The solid L-carnitine chloride was isolated from the solution by means of ion chromatography and water separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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